Ganoderic acid A

Catalog No.
S548651
CAS No.
81907-62-2
M.F
C30H44O7
M. Wt
516.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganoderic acid A

CAS Number

81907-62-2

Product Name

Ganoderic acid A

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)

InChI Key

DYOKDAQBNHPJFD-JNTBEZBXSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Solubility

Soluble in DMSO.

Synonyms

ganoderic acid A

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Description

The exact mass of the compound Ganoderic acid A is 516.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Heptanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ganoderic acid A (GAA) is a triterpenoid, a type of organic compound found in abundance within the fruiting bodies of Ganoderma lucidum, a medicinal mushroom commonly referred to as reishi []. It is one of the many bioactive constituents within this fungus, and recent scientific research suggests GAA may hold promise for a variety of therapeutic applications.

Anti-Cancer Properties

One of the most actively researched areas regarding GAA is its potential role in cancer treatment. Studies have indicated that GAA may exhibit anti-cancer properties through various mechanisms, including:

  • Suppressing the growth and proliferation of cancer cells [].
  • Inducing apoptosis (programmed cell death) in cancer cells [].
  • Inhibiting angiogenesis (the formation of new blood vessels), thereby limiting tumor growth.
  • Origin: GAA is a naturally occurring compound isolated from Ganoderma mushrooms, which have been used in traditional East Asian medicine for centuries [].
  • Significance: Research suggests GAA may possess various biological activities, including anti-tumor, antioxidant, and immune-modulatory effects [, ]. These properties make it a promising candidate for further investigation in drug development.

Molecular Structure Analysis

  • GAA has the chemical formula C30H44O7 and a molecular weight of 516.7 g/mol [].
  • Its structure is characterized by a core lanostane skeleton with several functional groups attached, including hydroxyl (-OH) and carboxylic acid (-COOH) groups [].
  • The specific arrangement of these groups is believed to contribute to GAA's biological activity.

Note

In-depth analysis of the 3D structure and specific bond configurations would require advanced software or crystallographic data, which is beyond the scope of this analysis.


Chemical Reactions Analysis

  • Synthesis: While the biosynthesis of GAA within Ganoderma mushrooms is an area of ongoing research, there are no widely reported methods for its chemical synthesis in a laboratory setting [].
  • Decomposition: Detailed information on the specific decomposition pathways of GAA is limited. However, as a triterpenoid, it is likely to undergo thermal decomposition at high temperatures.
  • Other Reactions: GAA may participate in various reactions typical of triterpenoids with hydroxyl and carboxylic acid groups. These could include esterification, glycosylation, and oxidation reactions. However, specific studies on these reactions with GAA are scarce and require further investigation.

Physical And Chemical Properties Analysis

  • Melting Point: Data on the specific melting point of GAA is not readily available.
  • Boiling Point: Predicted to be around 690.1°C [].
  • Solubility: Limited solubility in water but may be soluble in organic solvents like methanol or ethanol [].
  • Stability: Presumed to be relatively stable under normal storage conditions. However, further research is needed to determine its stability under various environmental factors (e.g., light, temperature).

The exact mechanisms by which GAA exerts its potential health effects are still under investigation. Here are some areas of exploration:

  • Anti-tumor activity: Studies suggest GAA may influence cell cycle progression and induce apoptosis (programmed cell death) in cancer cells [].
  • Antioxidant activity: GAA may act as a free radical scavenger, protecting cells from oxidative damage [].
  • Immune modulation: GAA may modulate the immune system by affecting immune cell activity.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.2

Exact Mass

516.3087

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

548G37DF65

Wikipedia

Ganoderic acid a
Ganoderic acid A

Dates

Modify: 2023-08-15
1: Yajima Y, Miyazaki M, Okita N, Hoshino T. Production of Ginkgo leaf-shaped basidiocarps of the Lingzhi or Reishi medicinal mushroom Ganoderma lucidum (higher Basidiomycetes), containing high levels of α- and β-D-glucan and ganoderic acid A. Int J Med Mushrooms. 2013;15(2):175-82. PubMed PMID: 23557369.

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